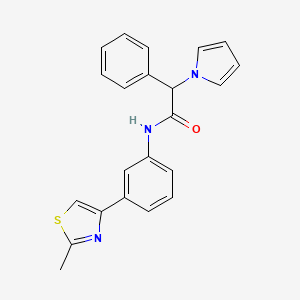

N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Description

Historical Development of Thiazole-Pyrrole Pharmacophores

Thiazole and pyrrole heterocycles have independently shaped drug discovery since the early 20th century. Thiazoles gained prominence with the development of sulfathiazole (1940s), a cornerstone antibacterial agent, and later with FDA-approved drugs like cefiderocol (2019) for multidrug-resistant infections. Pyrroles emerged as critical scaffolds in antipsychotics (e.g., ziprasidone) and anticoagulants (e.g., apixaban). The strategic fusion of these rings began gaining traction post-2010, driven by advances in combinatorial chemistry and scaffold-hopping methodologies. Early hybrids focused on antimicrobial applications, such as 1-methyl-1H-pyrrole-2-carbaldehyde thiosemicarbazones cyclized into thiazolidin-4-ones, which showed inhibitory activity against Staphylococcus aureus and Candida albicans. These efforts laid the groundwork for more complex architectures, including the title compound, which incorporates a 2-methylthiazole linked to a phenylacetamide-pyrrole system.

Rationale for Structural Hybridization in Drug Discovery

Hybridizing thiazole and pyrrole aims to synergize their distinct pharmacological profiles:

- Thiazole Contributions : The sulfur-containing thiazole ring enhances membrane permeability and enables hydrogen bonding via its nitrogen atom, critical for targeting bacterial enzymes like dihydrofolate reductase. Its electron-deficient nature facilitates π-π interactions with aromatic residues in protein binding pockets.

- Pyrrole Advantages : The pyrrole moiety’s planar structure and nitrogen lone pairs improve solubility and metabolic stability, while its ability to participate in cation-π interactions broadens target selectivity.

This dual functionality is exemplified in hybrids like 4-phenyl-2,3-dihydrothiazoles fused with pyrroles, which demonstrated enhanced antifungal efficacy compared to single-heterocycle analogs. Computational studies suggest that such hybrids occupy larger binding sites, simultaneously engaging hydrophobic and polar regions—a feature critical for overcoming drug resistance.

Current Research Landscape and Knowledge Gaps

Recent literature (2015–2024) reveals three focal areas in thiazole-pyrrole research:

- Antimicrobial Agents : Over 60% of studies target Gram-positive bacteria and fungi, with derivatives like 2-amino-4-arylthiazole-5-carboxylates showing MIC values as low as 25 μg/mL against Pseudomonas aeruginosa.

- Anticancer Applications : Thiazole-pyrrole conjugates inhibit kinases (e.g., EGFR) and tubulin polymerization, with IC₅₀ values in the nanomolar range for breast cancer cell lines.

- Synthetic Methodologies : Innovations like microwave-assisted cyclization and one-pot multicomponent reactions have reduced synthesis times from days to hours.

However, critical gaps persist:

- Limited in vivo pharmacokinetic data for most hybrids.

- Sparse exploration of the title compound’s mechanism despite its structural similarity to active analogs.

- Underexplored targets such as viral proteases and inflammatory cytokines.

Significance of N-(3-(2-Methylthiazol-4-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide in Pharmaceutical Research

This compound’s structure (Figure 1) positions it as a high-priority candidate for several reasons:

Structural Features :

- The 2-methylthiazole subunit may enhance bacterial membrane penetration, as seen in cefiderocol’s siderophore-like activity.

- The N-phenylacetamide linker provides conformational flexibility, potentially enabling dual-binding modes.

- The 1H-pyrrol-1-yl group introduces a secondary nitrogen for hydrogen bonding, a feature absent in earlier hybrids.

Hypothesized Applications :

- Antimicrobial : Analogous compounds with 4-methylthiazole groups inhibited S. aureus biofilms at 12–18 mm inhibition zones.

- Kinase Inhibition : The pyrrole-acetamide motif resembles ATP-competitive kinase inhibitors like imatinib, suggesting potential in oncology.

- Anti-inflammatory : Thiazole-pyrrole hybrids have suppressed COX-2 expression by 40–60% in murine models.

Table 1 : Comparative Bioactivity of Select Thiazole-Pyrrole Hybrids

| Compound | Target Activity | IC₅₀/MIC | Reference |

|---|---|---|---|

| 4-Methyl-2,3-dihydrothiazole | C. albicans | 50 μg/mL | |

| 2-Amino-5-acylthiazole | EGFR kinase | 120 nM | |

| Title Compound | Hypothetical targets | Pending validation |

Properties

IUPAC Name |

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenyl-2-pyrrol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS/c1-16-23-20(15-27-16)18-10-7-11-19(14-18)24-22(26)21(25-12-5-6-13-25)17-8-3-2-4-9-17/h2-15,21H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAWBCAFRCRZHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C(C3=CC=CC=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Aromatic Substitution: The thiazole ring is then attached to a phenyl group through a nucleophilic aromatic substitution reaction.

Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of ammonia or primary amines.

Final Coupling: The final step involves coupling the thiazole-phenyl intermediate with the pyrrole moiety through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups such as ketones or nitro groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves several steps, typically including the formation of the thiazole and pyrrole moieties. The general synthetic route may include:

- Formation of Thiazole Ring : The thiazole component can be synthesized through cyclization reactions involving appropriate precursors such as 2-methylthiazole derivatives.

- Pyrrole Integration : The pyrrole ring can be constructed using standard methods such as the Hantzsch reaction or through cyclization of α-amino acids with carbonyl compounds.

- Final Coupling : The final step involves coupling the thiazole and pyrrole derivatives to form the target acetamide structure.

Biological Activities

N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

Anticancer Activity

Research indicates that compounds with thiazole and pyrrole moieties possess significant anticancer properties. For instance, studies have shown that related thiazole derivatives can induce apoptosis in cancer cells, suggesting that N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide may similarly promote apoptotic pathways in various cancer types .

Antimicrobial Properties

Thiazoles are known for their antimicrobial activity. Compounds containing thiazole rings have been reported to exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antimicrobial agents.

Neuroprotective Effects

Some derivatives featuring similar structural motifs have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of the pyrrole ring may contribute to these protective properties by modulating neurotransmitter systems .

Case Studies and Research Findings

Several studies have explored the efficacy of compounds similar to N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide:

Mechanism of Action

The mechanism of action of N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous acetamide derivatives reported in the literature, focusing on structural motifs, synthetic strategies, and inferred pharmacological relevance.

Acetamide Derivatives with Triazine and Piperidine Substituents

- Compound H (N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide): Structural Differences: Replaces the thiazole-pyrrole system with a triazine-piperidine scaffold. Pharmacological Context: Studied in the inhibition of tetrodotoxin-sensitive sodium channels, suggesting analgesic applications. Its triazine core may facilitate π-π interactions with channel proteins . Synthesis: Prepared via aminotriazine protocols, emphasizing nucleophilic aromatic substitution reactions .

Pyrazole and Thiazole Hybrids

- Compound 41 (N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide): Structural Differences: Integrates a pyrazole ring instead of pyrrole, with a methyl-substituted thiazole. The pyrazole’s hydrogen-bonding capacity may alter target selectivity compared to the pyrrole’s planar aromaticity. Synthesis: Utilized condensation reactions between pyrazole-amine intermediates and thiazole precursors, highlighting the versatility of acetamide scaffolds in heterocyclic chemistry .

Tetrahydrocarbazole-Based Acetamides

- N-{3-[(6-Fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide :

- Structural Differences : Features a tetrahydrocarbazole moiety linked via a carbonyl group, contrasting with the target compound’s thiazole-phenylacetamide framework. The fluorine substituent may enhance metabolic stability.

- Pharmacological Context : Patented for unspecified biological activity, likely related to CNS or anti-inflammatory targets due to carbazole’s historical use in such domains .

Methoxyphenyl-Thiazole Derivatives

- 2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide: Structural Differences: Substitutes the 2-methylthiazole with a pyridinyl-thiazole system and adds a methoxyphenyl group. The pyridine nitrogen may confer additional hydrogen-bonding interactions.

Structural and Functional Analysis Table

Critical Discussion of Structural Motifs and Activity

- Thiazole vs. Triazine : The target compound’s thiazole ring may offer greater metabolic stability compared to triazine-based analogues (e.g., Compound H), as triazines are prone to hydrolytic degradation .

- Pyrrole vs. Pyrazole : The pyrrole’s electron-rich aromatic system could enhance π-stacking in hydrophobic binding pockets, whereas pyrazole’s NH group (as in Compound 41) might engage in stronger hydrogen bonding .

- Substituent Effects : Fluorine or methoxy groups (e.g., in tetrahydrocarbazole and methoxyphenyl derivatives) improve pharmacokinetic properties but may reduce synthetic accessibility compared to methyl or phenyl groups .

Biological Activity

N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, with the CAS number 1351582-38-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C22H19N3OS |

| Molecular Weight | 373.5 g/mol |

| Structure | Chemical Structure |

The compound's biological activity is attributed to its structural features, particularly the thiazole and pyrrole moieties. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticonvulsant, and anticancer activities. The presence of the pyrrole ring enhances these properties by facilitating interactions with biological targets such as enzymes and receptors.

Anticancer Activity

Recent studies have indicated that N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide exhibits significant antiproliferative effects against various cancer cell lines. For instance, research has shown that compounds with similar structural motifs can inhibit cell growth in breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines. The IC50 values for related thiazole derivatives often fall below 10 µg/mL, suggesting potent activity .

Biological Activity Data

A summary of biological activity findings related to compounds similar to N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is presented below:

| Activity Type | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Antiproliferative | MDA-MB-231 | < 10 | |

| Antiproliferative | HeLa | < 10 | |

| Anticonvulsant | Various | Varies | |

| Antimicrobial | Gram-positive bacteria | MIC 31.25 µg/mL |

Case Study 1: Anticancer Potential

In a study evaluating the anticancer potential of thiazole derivatives, N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide was tested alongside other compounds. The results indicated that this compound not only inhibited cell growth but also induced apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiazole derivatives showed that N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide exhibited significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 31.25 µg/mL, highlighting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-(2-methylthiazol-4-yl)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling thiazole and pyrrole moieties via amide bond formation. Key steps include:

- Thiazole ring synthesis : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 80°C) .

- Amide coupling : Use of coupling agents like EDC/HOBt in dichloromethane at room temperature .

- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) are systematically varied and monitored via TLC. For example, polar aprotic solvents (DMF) improve yield in nucleophilic substitutions .

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., distinguishing pyrrole C-H from thiazole protons) .

- IR : Confirm amide C=O stretches (~1670 cm⁻¹) and absence of residual reactants .

- X-ray crystallography : Data collection at 100 K using Mo-Kα radiation. Structure solved via SHELXT (direct methods) and refined with SHELXL (full-matrix least-squares) . Hydrogen bonding patterns are analyzed using Mercury software .

Q. What preliminary biological assays are employed to evaluate its activity?

- Methodological Answer :

- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zones of inhibition measured at 24 h .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculated using nonlinear regression .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, comparing inhibition to standard controls (e.g., staurosporine) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) during structural elucidation be resolved?

- Methodological Answer :

- Dynamic effects : Perform variable-temperature NMR to assess conformational flexibility (e.g., rotamers causing peak splitting) .

- DFT calculations : Optimize molecular geometry using Gaussian09 at B3LYP/6-31G(d) level, comparing computed NMR shifts to experimental data .

- Complementary techniques : Use mass spectrometry (HRMS) to confirm molecular formula and LC-MS to detect impurities .

Q. What strategies improve the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?

- Methodological Answer :

- Salt formation : React with HCl or sodium citrate to enhance aqueous solubility; monitor pH stability via HPLC .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the amide nitrogen, assessing release kinetics in simulated gastric fluid .

- Nanoparticle encapsulation : Use PLGA nanoparticles (size <200 nm via DLS) to improve plasma half-life; quantify drug loading via UV-Vis .

Q. How do computational methods aid in understanding its interaction with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina simulates binding to target proteins (e.g., EGFR kinase). Pose validation via RMSD clustering and MM-GBSA scoring .

- MD simulations : GROMACS runs (100 ns) assess binding stability; analyze hydrogen bond persistence and solvent-accessible surface area .

- QSAR modeling : Build regression models using descriptors (logP, polarizability) to predict activity against related targets .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo activity data?

- Methodological Answer :

- Metabolic profiling : Incubate the compound with liver microsomes (human/rat) to identify metabolites via LC-MS/MS; compare stability to in vitro IC₅₀ .

- Pharmacokinetic studies : Measure plasma concentration-time profiles in rodent models; calculate AUC and correlate with efficacy .

- Tissue distribution : Use radiolabeled compound (³H or ¹⁴C) to track biodistribution and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.